![molecular formula C13H17BrN2O2 B13500468 Tert-butyl 3-(5-bromopyridin-2-YL)azetidine-1-carboxylate](/img/structure/B13500468.png)
Tert-butyl 3-(5-bromopyridin-2-YL)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O2. It is a light yellow solid that is primarily used in scientific research. This compound is known for its unique structure, which includes a bromopyridine moiety and an azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 5-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate is an organic compound with a complex structure, including a tert-butyl ester group, an azetidine ring, and a bromopyridine moiety linked through an oxymethyl group. It has a molecular formula of C14H19BrN2O3 and a molar mass of approximately 341.2 g/mol. This compound is of interest in medicinal chemistry and organic synthesis because of its unique functional groups, which impart specific reactivity and biological properties.
Applications
Tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate has diverse applications across several fields:
- Medicinal Chemistry It serves as a building block for synthesizing more complex pharmaceutical compounds.
- Biological Research The compound is of interest in pharmacological research due to its potential biological activities. Its structure allows it to interact with various biological macromolecules, potentially acting as an enzyme inhibitor or receptor ligand. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential. Interaction studies focus on its binding affinity to various enzymes and receptors. These studies aim to understand how the compound modulates biological pathways, which is crucial for developing effective therapeutic agents. Preliminary findings indicate that the bromopyridine moiety plays a significant role in these interactions, enhancing the compound's biological efficacy.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromopyridine moiety may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (5-fluoro-2-methylpyridin-4-yl)carbamate
- 5-Bromopyridin-3-yl tert-butyl carbonate
Uniqueness
Tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate is unique due to its combination of a bromopyridine moiety and an azetidine ring. This structure imparts specific chemical properties and reactivity that are valuable in organic synthesis and pharmaceutical research.
Biological Activity
Tert-butyl 3-(5-bromopyridin-2-YL)azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1392803-79-0
- Molecular Formula : C13H17BrN2O2
- Molecular Weight : 303.19 g/mol
The compound features a tert-butyl group and a brominated pyridine moiety, which may contribute to its biological activity. The azetidine ring structure is also significant for its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of azetidine and pyridine have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |
Compound B | HeLa (Cervical Cancer) | 2.41 | Inhibits HDAC activity |
This compound | TBD | TBD | TBD |
Studies indicate that compounds with similar structures can induce apoptosis in cancer cells, potentially through pathways involving p53 and caspase proteins .
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cellular proliferation through cell cycle modulation.
- Enzyme Inhibition : Potential inhibition of enzymes such as histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of tert-butyl derivatives on various cancer cell lines, including MCF-7 and HeLa. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)11-5-4-10(14)6-15-11/h4-6,9H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEIGANBHGYFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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